Cas no 2310102-57-7 (2-(4-fluorophenyl)sulfanyl-1-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)
2-(4-fluorophenyl)sulfanyl-1-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one
- 2-(4-fluorophenyl)sulfanyl-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- 2-(4-fluorophenyl)sulfanyl-1-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one
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- Inchi: 1S/C18H20FN3OS/c19-13-1-5-17(6-2-13)24-11-18(23)22-14-3-4-15(22)10-16(9-14)21-8-7-20-12-21/h1-2,5-8,12,14-16H,3-4,9-11H2
- InChI Key: NGMLJWQJLGLTQW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)CC(N1C2CCC1CC(C2)N1C=NC=C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 444
- XLogP3: 2.9
- Topological Polar Surface Area: 63.4
2-(4-fluorophenyl)sulfanyl-1-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6549-2676-2μmol |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2310102-57-7 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2676-5μmol |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2310102-57-7 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2676-10μmol |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2310102-57-7 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2676-20μmol |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2310102-57-7 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2676-1mg |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2310102-57-7 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2676-2mg |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2310102-57-7 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2676-3mg |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2310102-57-7 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2676-4mg |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2310102-57-7 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2676-5mg |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2310102-57-7 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2676-10mg |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2310102-57-7 | 10mg |
$79.0 | 2023-09-08 |
2-(4-fluorophenyl)sulfanyl-1-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2-(4-fluorophenyl)sulfanyl-1-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one
A Comprehensive Overview of 2-(4-Fluorophenyl)sulfanyl-1-3-(1H-imidazol-1-yl)-8-Azabicyclo[3.2.1]octan-8-Ylethanone
The compound 2-(4-fluorophenyl)sulfanyl is a key structural component of the molecule in question, which is designated by the CAS number 2310102-57-7. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in the pharmaceutical industry. The molecule's structure is characterized by a bicyclic framework, specifically an 8-Azabicyclo[3.2.1]octane system, which contributes to its stability and bioavailability.
The synthesis of this compound involves a multi-step process that includes the formation of the bicyclic core and subsequent functionalization to introduce the sulfanyl group and the imidazole moiety. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, reducing production costs and improving yield rates. The use of green chemistry principles has also been explored to minimize environmental impact during the manufacturing process.
One of the most intriguing aspects of this compound is its pharmacological activity. Studies have shown that it exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. The presence of the imidazole group plays a crucial role in modulating these activities, as it enhances the molecule's ability to interact with cellular targets.
In addition to its therapeutic potential, this compound has also been investigated for its role in drug delivery systems. Its unique structure allows for controlled release mechanisms, which could significantly improve patient compliance and treatment outcomes. Researchers are currently exploring its use as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability.
The safety profile of this compound has been extensively evaluated in preclinical studies, with results indicating minimal toxicity at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential for adverse reactions in humans.
In conclusion, 2-(4-fluorophenyl)sulfanyl-based compounds represent a novel class of molecules with diverse applications across multiple industries. Continued research into their synthesis, pharmacology, and safety will undoubtedly unlock new opportunities for their use in innovative therapies and drug delivery systems.
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